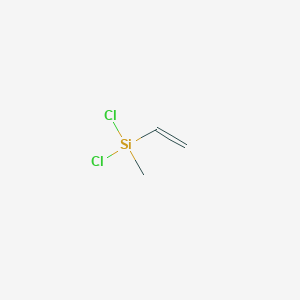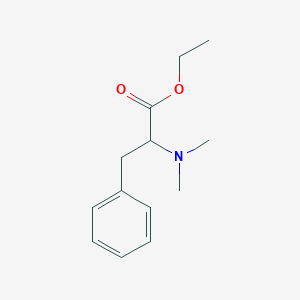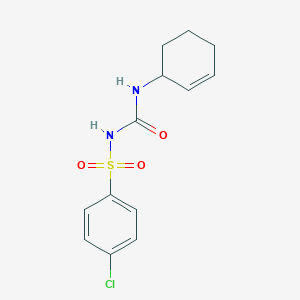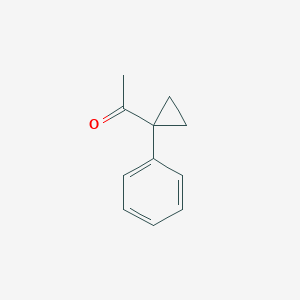![molecular formula C10H18O B090955 [4-(Prop-1-en-2-yl)cyclohexyl]methanol CAS No. 18479-64-6](/img/structure/B90955.png)
[4-(Prop-1-en-2-yl)cyclohexyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Prop-1-en-2-yl)cyclohexyl]methanol, also known as PCMM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Homogeneous Catalysis
- Hydrogen Donor Reactions : Methanol, which shares structural similarity with [4-(Prop-1-en-2-yl)cyclohexyl]methanol, acts as a hydrogen donor in reactions catalyzed by various metal complexes, such as ruthenium and rhodium. These reactions are significant for the reduction of ketones to alcohols (Smith & Maitlis, 1985).
Analytical Chemistry
- Electrochemical Derivatization : In the analysis of methanol, a compound structurally related to [4-(Prop-1-en-2-yl)cyclohexyl]methanol, techniques like hybrid capillary electrophoresis with electrochemical preprocessing are used. This is crucial for detecting methanol in the presence of ethanol (Santos et al., 2017).
Organic Synthesis
- Synthesis of 3-Oxabicyclo Nonene Derivatives : [4-(Prop-1-en-2-yl)cyclohexyl]methanol analogs are used in heteropoly acid-catalyzed synthesis, highlighting their role in creating complex organic structures (Anjibabu et al., 2013).
Biocatalysis
- Whole-cell Biocatalysis : Similar compounds are synthesized in environmentally friendly ways using biocatalysts like Escherichia coli, emphasizing the green chemistry applications (Chen et al., 2021).
Chiral Ligand Synthesis
- Catalytic Addition Reactions : Cyclohexylmethanol derivatives are used as chiral ligands in catalytic reactions, such as the addition of diethylzinc to benzaldehyde (Alvarez-Ibarra et al., 2010).
Propiedades
Número CAS |
18479-64-6 |
|---|---|
Nombre del producto |
[4-(Prop-1-en-2-yl)cyclohexyl]methanol |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(4-prop-1-en-2-ylcyclohexyl)methanol |
InChI |
InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h9-11H,1,3-7H2,2H3 |
Clave InChI |
GMYHXOPIKMGWOM-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CCC(CC1)CO |
SMILES canónico |
CC(=C)C1CCC(CC1)CO |
Descripción física |
Solid |
Sinónimos |
cis-isopulegone isopulegone pulegone pulegone, (R)-isomer pulegone, (S)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



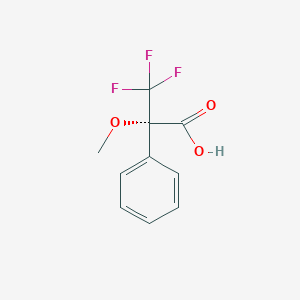
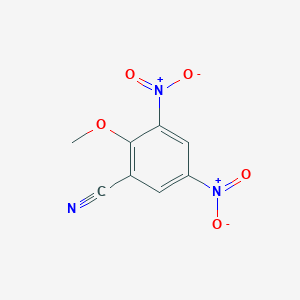
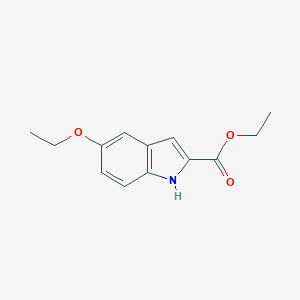
![1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one](/img/structure/B90878.png)
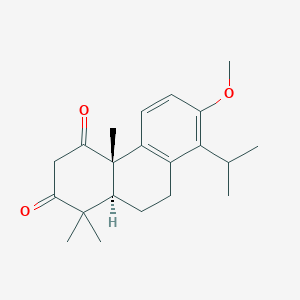
![Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B90880.png)
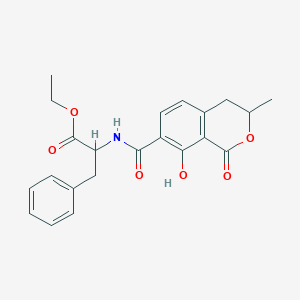
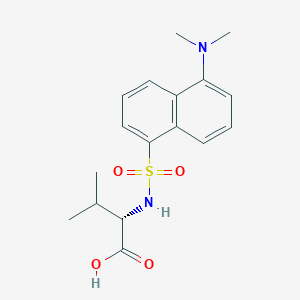
![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)
